molecular formula C22H19BrN2O4S B5233259 (5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5233259
M. Wt: 487.4 g/mol
InChI Key: RXAGSQRQGUYOFT-SFQUDFHCSA-N
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Description

(5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxy group, and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common approach is to start with the preparation of the bromophenyl and ethoxyphenyl intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(4-Bromophenyl)-5-{[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4S/c1-3-11-29-18-10-5-14(13-19(18)28-4-2)12-17-20(26)24-22(30)25(21(17)27)16-8-6-15(23)7-9-16/h3,5-10,12-13H,1,4,11H2,2H3,(H,24,26,30)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAGSQRQGUYOFT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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